molecular formula C16H19Cl2N3 B6211401 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2703780-13-4

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6211401
CAS RN: 2703780-13-4
M. Wt: 324.2
InChI Key:
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Description

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, also known as BDBED, is an organic compound used in a variety of scientific research applications. It is a derivative of benzodiazepines, a class of compounds with a wide range of pharmacological effects. BDBED has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects.

Scientific Research Applications

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-anxiety, and anti-convulsant properties, and has been studied for its potential use in treating neurological disorders such as epilepsy and Parkinson’s disease. 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has also been used in research on the effects of stress on the body, as well as on the effects of drugs on the central nervous system.

Mechanism of Action

The exact mechanism of action of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is not fully understood. However, it is believed to act on the GABA receptors in the brain, which are responsible for regulating the activity of neurons. By binding to these receptors, 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is thought to reduce neuronal activity and thereby produce its therapeutic effects.
Biochemical and Physiological Effects
2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, reduce anxiety, and reduce convulsions. It has also been shown to have a protective effect on neurons, as well as to reduce stress-induced changes in the body.

Advantages and Limitations for Lab Experiments

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in solution. It also has a low toxicity profile, making it safe to use in laboratory settings. However, it is important to note that 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is not approved for therapeutic use, and its use in lab experiments should be carefully monitored.

Future Directions

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of potential applications in scientific research. It could be used to study the effects of stress on the body, as well as the effects of drugs on the central nervous system. It could also be used to study the mechanisms of action of other drugs, such as benzodiazepines, and to develop new therapeutic agents for neurological disorders. Additionally, further research could be conducted to explore the potential of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride as a therapeutic agent for epilepsy and Parkinson’s disease.

Synthesis Methods

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is synthesized from the reaction of 1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine (BDBA) with hydrochloric acid. The reaction is conducted in a solvent such as ethanol or methanol and is carried out at room temperature. The product of the reaction is a dihydrochloride salt of 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-aminobenzophenone with benzylamine followed by reduction and subsequent reaction with ethyl bromoacetate. The resulting product is then reacted with hydrazine hydrate to form the target compound.", "Starting Materials": [ "2-aminobenzophenone", "benzylamine", "ethyl bromoacetate", "hydrazine hydrate", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in ethanol and add benzylamine. Heat the mixture at reflux for several hours.", "Step 2: Cool the mixture and add sodium hydroxide to adjust the pH to basic. Extract the mixture with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Add ethyl bromoacetate to the dried organic layer and heat the mixture at reflux for several hours. Cool the mixture and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.", "Step 4: Dissolve the resulting product in ethanol and add hydrazine hydrate. Heat the mixture at reflux for several hours. Cool the mixture and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate.", "Step 5: Dissolve the resulting product in hydrochloric acid and add diethyl ether. Collect the precipitate by filtration and wash with diethyl ether. Dry the product under vacuum to obtain 2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride." ] }

CAS RN

2703780-13-4

Product Name

2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C16H19Cl2N3

Molecular Weight

324.2

Purity

95

Origin of Product

United States

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